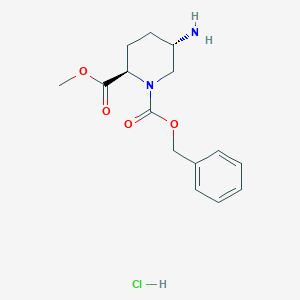

O1-benzyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate;hydrochloride

CAS No.:

Cat. No.: VC18803002

Molecular Formula: C15H21ClN2O4

Molecular Weight: 328.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21ClN2O4 |

|---|---|

| Molecular Weight | 328.79 g/mol |

| IUPAC Name | 1-O-benzyl 2-O-methyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate;hydrochloride |

| Standard InChI | InChI=1S/C15H20N2O4.ClH/c1-20-14(18)13-8-7-12(16)9-17(13)15(19)21-10-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,16H2,1H3;1H/t12-,13+;/m0./s1 |

| Standard InChI Key | BXRFSXRNTVBWJR-JHEYCYPBSA-N |

| Isomeric SMILES | COC(=O)[C@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl |

| Canonical SMILES | COC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)N.Cl |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure centers on a six-membered piperidine ring, substituted at the O1 position with a benzyl group and at the O2 position with a methyl ester. The trans configuration of the 5-amino group introduces stereochemical specificity, which may influence its interactions with biological targets. The hydrochloride salt form improves aqueous solubility, a critical factor for in vitro and in vivo studies.

Molecular Formula:

Molecular Weight: 328.79 g/mol .

Stereochemical Considerations

The trans orientation of the 5-amino group relative to the dicarboxylate moieties creates a distinct three-dimensional conformation. This spatial arrangement can affect binding affinity to enzymes or receptors, as demonstrated in studies of similar piperidine-based inhibitors.

Synthesis and Characterization

Synthetic Pathways

Synthesis typically involves multi-step protocols:

-

Protection of Functional Groups: The amine group is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions.

-

Coupling Reactions: Benzyl and methyl esters are introduced via nucleophilic acyl substitution or Mitsunobu reactions.

-

Deprotection and Salt Formation: The protective group is removed under acidic conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): and NMR spectra confirm the positions of the benzyl, methyl, and amino groups.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 328.79.

-

Infrared Spectroscopy: Peaks at ~1700 cm indicate carbonyl groups from the dicarboxylate esters.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 328.79 g/mol | |

| Purity | 95% | |

| Solubility | Water-soluble (HCl salt form) | |

| Storage Conditions | -20°C, inert atmosphere |

The hydrochloride salt enhances stability, making the compound suitable for long-term storage and experimental use .

Research Findings and Comparative Analysis

While no direct studies on this compound are published, related piperidine derivatives provide insights:

Antiviral Activity

Piperidine-containing compounds like baloxavir marboxil inhibit influenza virus replication by targeting cap-dependent endonuclease. Structural similarities suggest potential mechanistic overlap.

Enzyme Inhibition

Piperidine carbamates inhibit acetylcholinesterase (AChE), a target in Alzheimer’s disease therapy. The dicarboxylate groups in this compound may chelate metal ions in enzyme active sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume